molecular formula C15H10FN3O4S B2830528 4-fluoro-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 313404-31-8

4-fluoro-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2830528
CAS No.: 313404-31-8
M. Wt: 347.32
InChI Key: PHKANBZTMIYJHK-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a fluoro group, a methoxy group, and a nitro group on a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach includes:

    Nitration: Introduction of a nitro group to the benzothiazole ring.

    Methoxylation: Substitution of a hydrogen atom with a methoxy group.

    Fluorination: Introduction of a fluoro group to the benzamide core.

    Amidation: Formation of the benzamide linkage.

These reactions often require specific catalysts and conditions, such as acidic or basic environments, to proceed efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group could yield an amine, while substitution reactions could introduce various functional groups to the benzamide core.

Scientific Research Applications

4-fluoro-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action for 4-fluoro-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-2-methoxy-1-nitrobenzene: Shares similar functional groups but lacks the benzothiazole ring.

    4-fluoro-3-methylanisole: Similar in structure but with a methyl group instead of a nitro group.

    N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide: Lacks the fluoro group.

Uniqueness

4-fluoro-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide is unique due to its specific combination of functional groups and the benzothiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-fluoro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O4S/c1-23-11-6-10(19(21)22)7-12-13(11)17-15(24-12)18-14(20)8-2-4-9(16)5-3-8/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKANBZTMIYJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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